2-Acetoxy-2',5'-difluorobenzophenone
Description
Overview of Fluorinated Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry
Fluorinated benzophenone derivatives are a class of compounds where one or more hydrogen atoms on the benzophenone core structure are replaced by fluorine. This substitution significantly impacts the molecule's properties. The high electronegativity of fluorine can alter the electron density distribution across the aromatic rings and the carbonyl group, influencing the compound's reactivity and stability. ontosight.ai
In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance the metabolic stability and membrane permeability of drug candidates. ontosight.ainih.gov Fluorinated benzophenones have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The specific placement of fluorine atoms can dictate the molecule's interaction with biological targets. ontosight.ai
Furthermore, in materials science, fluorination can enhance the photostability and modify the spectroscopic properties of organic molecules. nih.govnih.gov This has led to the development of fluorinated benzophenones for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govmdpi.com The synthesis of these compounds often involves methods like Friedel–Crafts acylation or nucleophilic aromatic substitution. nih.govnih.govtandfonline.com
Historical Context of Acetoxy and Fluorine Substituted Benzophenones
The parent compound, benzophenone, has been known since the 19th century and has been extensively used in organic synthesis and as a photoinitiator. wikipedia.orgnih.gov The introduction of substituents to the benzophenone core has been a continuous area of research to modulate its properties for various applications.
The study of halogenated benzophenones, including fluorinated derivatives, gained momentum with the broader development of organofluorine chemistry in the 20th century. The unique properties conferred by fluorine led to their exploration in various fields. For instance, 4,4'-difluorobenzophenone (B49673) is a key monomer in the production of high-performance polymers like polyetheretherketone (PEEK). wikipedia.orgwikipedia.org
Similarly, the introduction of acetoxy groups (a type of ester) onto aromatic rings has been a common synthetic transformation. In the context of benzophenones, this is often achieved by the acylation of a corresponding hydroxybenzophenone. Acetoxy-substituted compounds can serve as prodrugs or as intermediates in the synthesis of more complex molecules. For example, the synthesis of 2,2',4,4'-tetraacetoxybenzophenone has been reported in studies investigating the inhibitory effects of benzophenone derivatives on tumor cell growth. researchgate.net The historical development in these areas has paved the way for the synthesis and investigation of molecules containing both fluorine and acetoxy substituents.
Significance of Structure-Function Relationships in Difluorobenzophenone Systems
The substitution pattern influences the electronic environment of the carbonyl group, which is central to the chemical and photophysical behavior of benzophenones. For instance, fluorine atoms in the ortho and para positions can exert strong electronic effects through resonance and induction. This, in turn, can affect the energy levels of the molecular orbitals and the nature of electronic transitions, which is relevant for applications in photochemistry and materials science.
In the context of biological activity, the specific arrangement of fluorine atoms can determine how a molecule binds to a receptor or enzyme. The difluoro substitution pattern can influence the molecule's conformation and its ability to participate in hydrogen bonding or other non-covalent interactions. This precise positioning is key to designing compounds with selective biological activities.
Current Research Landscape and Gaps for 2-Acetoxy-2',5'-difluorobenzophenone
While there is a substantial body of research on fluorinated and acetoxy-substituted benzophenones as separate classes, the specific compound this compound appears to be a less explored area. A review of the current literature does not reveal extensive studies focused solely on this particular molecule.
The current research landscape for related compounds is active. For example, various synthetic routes to produce fluorinated benzophenones are continuously being developed, often focusing on improving yields and regioselectivity. nih.govnih.govtandfonline.com The biological evaluation of new benzophenone derivatives is also an ongoing effort. researchgate.netnih.gov
Developing efficient synthetic pathways to this compound.
Characterizing its physicochemical and photophysical properties.
Investigating its potential applications in medicinal chemistry or materials science, drawing parallels from the known properties of related fluorinated and acetoxy-substituted benzophenones.
This represents an opportunity for new research to expand the chemical space of functionalized benzophenone derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2,5-difluorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)12-8-10(16)6-7-13(12)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOQGMCZRSWKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641593 | |
| Record name | 2-(2,5-Difluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-68-7 | |
| Record name | Methanone, [2-(acetyloxy)phenyl](2,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Difluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms Involving 2 Acetoxy 2 ,5 Difluorobenzophenone
Mechanistic Pathways of Nucleophilic Attack on Fluorinated Benzophenones
The reaction of 2-Acetoxy-2',5'-difluorobenzophenone with nucleophiles predominantly involves the fluorinated benzoyl moiety. The presence of the strongly electron-withdrawing benzoyl group activates the difluorophenyl ring towards nucleophilic aromatic substitution (SNAr). Aromatic rings, typically electron-rich and prone to electrophilic attack, become electrophilic and susceptible to nucleophilic attack when substituted with powerful electron-withdrawing groups. wikipedia.orgbyjus.com
The established mechanism for SNAr reactions is a two-step addition-elimination process. core.ac.uklibretexts.org
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the activating benzoyl group.
Elimination Step: Aromaticity is restored in a rapid subsequent step through the expulsion of the fluoride (B91410) leaving group.
The position of the electron-withdrawing group is critical for the activation of the ring. For the SNAr mechanism to be effective, the activating group must be positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com In the case of this compound, the benzoyl group is directly attached to the difluorophenyl ring, activating both the C2' and C5' positions. Nucleophilic attack would preferentially occur at the C2' position (ortho to the carbonyl linkage) due to the strong resonance and inductive stabilization of the resulting intermediate.
Contrary to principles observed in SN1 and SN2 reactions, fluorine often serves as an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack, thereby accelerating the first step of the reaction. core.ac.uklboro.ac.uk
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Relative Rate |
|---|---|
| -F | 3300 |
| -Cl | 4.3 |
| -Br | 2.5 |
| -I | 1 |
Role of the Acetoxy Group in Reaction Intermediates and Selectivity
Steric Effects: The ortho-acetoxy group is relatively bulky and can exert considerable steric hindrance. This can force the non-fluorinated phenyl ring to twist out of plane with the carbonyl group. Such a conformational change would disrupt the π-conjugation between the ring and the carbonyl. This has two potential consequences:
It can alter the electron-withdrawing strength of the entire benzoyl group, potentially modulating the rate of nucleophilic attack on the difluorophenyl ring.
It can influence the accessibility of the carbonyl oxygen for interactions, which is particularly relevant in photochemical reactions.
Electronic Effects: While the acetoxy group has an electron-withdrawing inductive effect, its oxygen lone pairs can participate in resonance, making its net electronic contribution complex. However, its primary influence in this context is likely steric.
Potential as a Leaving Group or Reaction Site: Under certain conditions, such as in the presence of strong bases or nucleophiles, the acetoxy group itself could be susceptible to hydrolysis, yielding a 2-hydroxy-2',5'-difluorobenzophenone derivative. This would fundamentally change the molecule's reactivity, as the resulting phenolic hydroxyl group has vastly different electronic and steric properties and could participate in intramolecular reactions. medicaljournals.se
Radical and Photochemical Reaction Mechanisms in Benzophenone (B1666685) Systems
Benzophenone and its derivatives are well-known for their photochemical activity. nih.govbgsu.edu The underlying mechanism is a cornerstone of organic photochemistry and involves the carbonyl group. Upon absorption of UV light, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). Benzophenones are exceptionally efficient at undergoing intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1). bgsu.edu
This T1 state, specifically the (n, π) triplet, has a diradical character, with one unpaired electron on the carbonyl oxygen and another in the π system. This electrophilic oxygen radical is highly reactive and can abstract a hydrogen atom from a suitable donor (like a solvent molecule or another organic substrate) to form a ketyl radical. medicaljournals.sebgsu.edu The dimerization of two ketyl radicals leads to the formation of benzpinacol, a classic product of benzophenone photoreduction.
For this compound, this general mechanism is expected to be operative.
Influence of Fluorine Substituents: The electron-withdrawing fluorine atoms on the 2',5'-positions are unlikely to change the fundamental photochemical pathway but may influence the energy levels of the excited states and the quantum yield of the reaction. Halogenated benzophenones are known to undergo phototransformation. rsc.orgrsc.org
Influence of the Acetoxy Group: The ortho-acetoxy group could sterically hinder the approach of hydrogen donors to the carbonyl oxygen. More significantly, studies on other ortho-substituted benzophenones (e.g., with -OH or -NH2 groups) have shown that such substituents can quench the photoreactivity by providing a pathway for intramolecular hydrogen transfer, which is a very efficient deactivation process. medicaljournals.se While the acetoxy group lacks a readily abstractable hydrogen, its presence could alter the excited state lifetime and reactivity profile compared to unsubstituted benzophenone.
| Step | Process | Description |
|---|---|---|
| 1 | Photoexcitation | Benzophenone (S0) absorbs a photon (hν) and is promoted to the first excited singlet state (S1). |
| 2 | Intersystem Crossing (ISC) | The S1 state rapidly and efficiently converts to the more stable triplet state (T1), which has diradical character. |
| 3 | Hydrogen Abstraction | The T1 state abstracts a hydrogen atom from a donor (R-H), forming a benzhydrol radical (ketyl radical) and a new radical (R•). |
| 4 | Dimerization | Two ketyl radicals combine to form the final benzpinacol product. |
Computational and Experimental Mechanistic Investigations
Modern chemical research relies heavily on a synergistic combination of computational and experimental techniques to elucidate complex reaction mechanisms.
Computational Investigations: Density Functional Theory (DFT) has become a powerful tool for studying reactions involving fluorinated aromatic compounds. researchgate.net For the SNAr mechanism, DFT calculations can be used to:
Model the geometries of reactants, intermediates (including the Meisenheimer complex), transition states, and products.
Calculate the activation energy barriers for different potential pathways (e.g., concerted vs. stepwise mechanisms, attack at C2' vs. C5'), providing insight into reaction rates and regioselectivity. researchgate.netacs.org
Simulate the influence of solvent on the reaction profile.
In the context of photochemistry, time-dependent DFT (TD-DFT) can be employed to calculate the energies of excited singlet and triplet states, helping to predict the absorption spectra and understand the nature of the reactive T1 state. nih.gov
Experimental Investigations:
Kinetics Studies: The progress of SNAr reactions can be monitored using techniques like HPLC or GC to determine reaction rates under various conditions (e.g., different nucleophiles, solvents, temperatures), which helps to validate computational models.
Spectroscopic Characterization: Stable intermediates, such as Meisenheimer complexes, can sometimes be isolated at low temperatures and characterized using NMR and other spectroscopic methods. masterorganicchemistry.com
Transient Absorption Spectroscopy: For photochemical reactions, ultrafast techniques like femtosecond time-resolved spectroscopy are invaluable for directly observing the short-lived excited singlet and triplet states and monitoring their decay kinetics. nih.govbgsu.edu This provides direct experimental evidence for the proposed mechanistic steps.
| Reaction Parameter | Experimental Value (kJ/mol) | DFT Calculated Value (kJ/mol) |
|---|---|---|
| Activation Energy (ΔG‡) for attack at C2' | 85 | 88 |
| Activation Energy (ΔG‡) for attack at C5' | 105 | 109 |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Acetoxy 2 ,5 Difluorobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. For 2-Acetoxy-2',5'-difluorobenzophenone, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques provides a complete picture of its molecular framework.
¹H NMR Studies
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The protons on the difluorinated phenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The protons on the acetoxy-substituted ring will also display characteristic aromatic region signals. A sharp singlet, integrating to three protons, is anticipated in the upfield region (around δ 2.0-2.5 ppm) and is attributed to the methyl protons of the acetoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | 2.0 - 2.5 | Singlet |
| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |
¹³C NMR Studies
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The spectrum will show distinct resonances for the carbonyl carbon of the benzophenone (B1666685) moiety, the carbonyl carbon of the acetoxy group, and the various aromatic carbons. The carbons directly bonded to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Carbons further away will exhibit smaller long-range couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzophenone C=O | 190 - 195 |
| Acetoxy C=O | 168 - 172 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-O | 148 - 155 |
| Aromatic C-H | 110 - 140 |
¹⁹F NMR for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for probing the chemical environment of fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the 2' and 5' positions. The chemical shifts of these fluorine atoms are influenced by their position relative to the carbonyl group and the other fluorine atom. The signals will likely appear as doublets of doublets due to coupling with each other and with neighboring aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. colorado.eduucsb.edu
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum will reveal the proton-proton coupling networks within the aromatic rings, aiding in the assignment of adjacent protons. An HSQC spectrum will correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon resonances. These techniques are instrumental in resolving the complex spectral overlap often observed in the aromatic region. westmont.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band around 1760-1780 cm⁻¹ can be attributed to the C=O stretching vibration of the ester (acetoxy) group. The benzophenone carbonyl stretch will appear at a lower frequency, typically in the range of 1660-1680 cm⁻¹. The difference in frequency is due to the electron-withdrawing nature of the acetoxy group. Additionally, C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹, and aromatic C=C stretching bands will appear around 1450-1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations and the symmetric stretching of the carbonyl groups are expected to be strong in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Acetoxy C=O Stretch | 1760 - 1780 | Weak |
| Benzophenone C=O Stretch | 1660 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-F Stretch | 1100 - 1300 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzophenone and its derivatives typically exhibit two main absorption bands. The strong absorption band at shorter wavelengths (around 250-280 nm) is attributed to the π → π* transition of the aromatic rings. A weaker band at longer wavelengths (around 330-360 nm) corresponds to the n → π* transition of the carbonyl group. The presence of the acetoxy and difluoro substituents on the benzophenone core is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent benzophenone molecule.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 250 - 280 | High |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The inherent instability of the molecular ion under EI conditions would cause it to undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information about the compound's structure.
Predicted Fragmentation Pattern:
Based on the structure of this compound, several key fragmentation pathways can be predicted. The presence of ester and ketone functional groups, as well as aromatic rings, would dictate the fragmentation behavior.
A prominent fragmentation would likely involve the loss of the acetoxy group as a neutral radical or a ketene, leading to significant peaks in the mass spectrum. Cleavage at the carbonyl group of the benzophenone core is another expected fragmentation route, potentially yielding benzoyl-type cations. The difluorophenyl and phenyl rings themselves can also undergo fragmentation.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |
| [C₁₅H₁₀F₂O₃]+• (Molecular Ion) | 276.06 | - |
| [C₁₃H₈F₂O]+• | 218.05 | CH₂CO |
| [C₇H₅O]+ | 105.03 | C₈H₅F₂O₂ |
| [C₆H₄F₂]+• | 114.03 | C₉H₆O₃ |
| [C₆H₅]+ | 77.04 | C₉H₅F₂O₃ |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
Theoretical and Computational Chemistry of 2 Acetoxy 2 ,5 Difluorobenzophenone
Computational Studies on Reaction Pathways and Energetics:There is no available research on the computational modeling of reaction pathways or the energetics involving 2-Acetoxy-2',5'-difluorobenzophenone.
To fulfill the request, peer-reviewed scientific articles containing these specific computational analyses for "this compound" would be required. Without such sources, generating the requested content would involve speculation and fabrication of data, which falls outside the scope of a factual AI assistant.
In-depth Molecular Dynamics Simulations for Conformational Analysis of this compound Remain Unexplored
A comprehensive review of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. Despite the utility of MD simulations in elucidating the dynamic behavior and conformational landscapes of molecules, this particular compound has not been the subject of such detailed computational investigation in publicly available research.
Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide significant insights into its flexibility, preferred three-dimensional structures (conformers), and the energy barriers between different conformations. This information is crucial for understanding its chemical reactivity, physical properties, and potential interactions with biological systems.
Typically, a conformational analysis using MD simulations would involve calculating the potential energy surface of the molecule as a function of the rotation around its key single bonds. For this compound, the critical dihedral angles would be those around the bonds connecting the phenyl rings to the central carbonyl group and the bond connecting the acetoxy group to its adjacent phenyl ring.
While computational studies have been conducted on related compounds such as various substituted benzophenones, difluorobenzaldehydes, and difluorobenzamides, the specific combination of the acetoxy and difluoro substituents in this compound presents a unique conformational profile that cannot be accurately extrapolated from these related molecules. researchgate.netmdpi.com The steric and electronic effects of the fluorine and acetoxy groups are expected to significantly influence the rotational barriers and the relative stability of different conformers.
The lack of specific research on this compound means that detailed data, such as the relative energies of its stable conformers, the dihedral angles defining these conformers, and the transition state energies for their interconversion, are not available. Consequently, a quantitative understanding of its conformational preferences and dynamic behavior remains to be established.
Future computational chemistry research focusing on the molecular dynamics of this compound would be invaluable for building a complete theoretical picture of this compound. Such studies would not only illuminate its fundamental molecular properties but also provide a basis for the rational design of new materials or molecules with desired characteristics.
Functional Properties and Advanced Academic Applications of 2 Acetoxy 2 ,5 Difluorobenzophenone in Chemical Science
Photophysical Behavior and Photoinitiation Mechanisms
A thorough search of scientific databases and academic journals did not yield specific data on the photophysical behavior and photoinitiation mechanisms of 2-Acetoxy-2',5'-difluorobenzophenone. Consequently, key parameters and mechanistic pathways remain uncharacterized for this particular molecule.
Light Absorption Characteristics and Quantum Yields
There is no available experimental or theoretical data detailing the light absorption characteristics, such as the molar extinction coefficient (ε) and the wavelength of maximum absorption (λmax), for this compound. Similarly, the fluorescence quantum yields (Φf), which are critical measures of a molecule's emission efficiency, have not been reported. Without this fundamental information, a quantitative understanding of how this molecule interacts with light is not possible.
Radical Generation Pathways and Efficiency
The pathways through which this compound may generate radicals upon photoexcitation are currently unknown. Benzophenones typically undergo intersystem crossing to a triplet state, which can then abstract a hydrogen atom or undergo other reactions to produce radicals. However, the influence of the acetoxy and difluoro substituents on the efficiency and mechanism of this process for this specific isomer has not been investigated. Data on the quantum yield of radical formation is, therefore, also unavailable.
Sensitization and Co-initiator Interactions
The potential for this compound to act as a photosensitizer, transferring energy to other molecules, has not been explored. Furthermore, there are no studies documenting its interactions with co-initiators, which are often used to enhance the efficiency of photoinitiation systems.
Tunable Absorption and Emission Spectra of Derivatives
Research on the synthesis and spectroscopic analysis of derivatives of this compound to tune its absorption and emission spectra has not been published. Structure-property relationships, which are crucial for the rational design of molecules with specific photophysical properties, remain unestablished for this compound and its analogues.
Role in the Design of Advanced Materials
The application of this compound in the design and synthesis of advanced materials is an area that also lacks specific research.
Incorporation into Polymer Systems
While isomers such as 4,4'-difluorobenzophenone (B49673) are well-known monomers for the synthesis of high-performance poly(aryl ether ketones), there is no evidence in the scientific literature to suggest that this compound has been incorporated into polymer systems. Its potential as a monomer, photoinitiator, or additive in polymer chemistry has not been reported.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a thorough search of scientific literature and chemical databases, detailed information regarding the functional properties and advanced academic applications of the specific chemical compound this compound remains scarce in the public domain.
While the benzophenone (B1666685) framework and its derivatives are of significant interest in various fields of chemistry, research and documentation appear to be concentrated on other isomers. Compounds such as 2,4'-difluorobenzophenone (B154369), 4,4'-difluorobenzophenone, and 2,5-difluorobenzophenone (B1332100) are more extensively studied. These related compounds are recognized for their roles as intermediates in the synthesis of pharmaceuticals and high-performance polymers. For instance, 2,4'-difluorobenzophenone is a known reactant in the synthesis of EP1 receptor antagonists.
Further research and publication in peer-reviewed journals are necessary to elucidate the specific chemical and physical properties of this compound and to explore its potential applications in specialized areas of chemical science. Without such foundational research, any discussion on its role in the development of materials like OLED hosts or its utility in multi-step organic syntheses would be purely speculative.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
While classical methods such as Friedel-Crafts acylation provide a basis for the synthesis of benzophenone (B1666685) derivatives, future research must prioritize the development of more efficient, selective, and environmentally benign synthetic strategies for 2-Acetoxy-2',5'-difluorobenzophenone. tandfonline.com
A primary challenge lies in the regioselective introduction of the acetoxy and difluoro substituents onto the benzophenone scaffold. Traditional multi-step syntheses can be cumbersome and generate significant waste. nih.gov Therefore, the exploration of modern synthetic methodologies is paramount. One promising avenue is the application of transition-metal-catalyzed C-H bond functionalization. rsc.orgsigmaaldrich.com This approach could potentially allow for the direct and late-stage introduction of the acetoxy group onto a pre-functionalized difluorobenzophenone core, thereby improving atom and step economy. beilstein-journals.org
Furthermore, the principles of green chemistry should guide the development of new synthetic pathways. scispace.com This includes the use of renewable starting materials, alternative and safer solvents, and catalytic systems that can be recycled. researchgate.net For instance, developing a one-pot synthesis from readily available precursors would represent a significant advancement. Research into solid-phase synthesis or flow chemistry processes could also offer advantages in terms of purification, scalability, and safety. A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Improved Friedel-Crafts Acylation | Well-established; uses readily available starting materials. | Use of stoichiometric Lewis acids; potential for hazardous waste generation; regioselectivity control. |
| C-H Bond Functionalization | High atom and step economy; potential for late-stage functionalization. | Development of selective catalysts; understanding directing group effects; optimizing reaction conditions. rsc.orgsigmaaldrich.com |
| Nucleophilic Aromatic Substitution (SNAr) | Effective for fluorinated aromatics; predictable regioselectivity. nih.govresearchgate.netnih.gov | Requires highly activated substrates; may need harsh reaction conditions. |
| Green Chemistry Approaches | Reduced environmental impact; use of safer reagents and solvents. | Catalyst stability and recyclability; achieving high yields under mild conditions. |
Advanced Understanding of Structure-Reactivity Relationships
The interplay between the electronic properties of the fluorine and acetoxy substituents and the inherent photochemistry of the benzophenone core is a critical area for future investigation. acs.org A deep understanding of these structure-reactivity relationships is essential for predicting and controlling the behavior of this compound upon photoexcitation.
The fluorine atoms are expected to significantly influence the molecule's photophysical properties. nih.gov Their strong electron-withdrawing nature can modulate the energies of the n-π* and π-π* excited states, which are fundamental to the photochemistry of benzophenones. core.ac.uknih.gov This, in turn, can affect the efficiency of intersystem crossing (ISC) from the singlet to the triplet excited state, a key process for many of its applications as a photoinitiator. nih.govacs.orgscispace.com The rate and quantum yield of ISC are critical parameters that dictate the molecule's performance as a triplet photosensitizer. researchgate.net
Table 2: Predicted Substituent Effects on the Photophysical Properties of this compound
| Substituent Group | Predicted Effect on Photophysical Properties | Rationale |
|---|
| 2',5'-Difluoro | - Potential increase in triplet energy.
Exploration of New Photoinitiation Applications
Benzophenone and its derivatives are widely used as Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism from a co-initiator (often an amine or thiol). mdpi.com The unique substitution pattern of this compound suggests it could offer advantages in existing applications and enable new ones.
The presence of fluorine is known to enhance the performance of photoinitiators, in some cases by reducing oxygen inhibition, a common problem in free-radical photopolymerization. paintsandcoatingsexpert.comgoogle.com Fluorinated moieties can migrate to the surface of a curing film, creating a barrier to oxygen diffusion. paintsandcoatingsexpert.com This could make this compound particularly suitable for applications requiring curing in air, such as coatings, inks, and adhesives.
Furthermore, the development of advanced manufacturing technologies like 3D printing and stereolithography has created a demand for photoinitiators with specific absorption characteristics, high reactivity, and low migration potential. researchgate.netrsc.org Future research should explore the efficacy of this compound in photopolymer formulations for these applications. nih.gov Its potential use in the fabrication of biomedical materials, such as hydrogels for tissue engineering or drug delivery, is another exciting avenue. nih.gov The biocompatibility of the resulting polymer network would be a critical factor to investigate in this context. The potential for this molecule to act as an initiator for two-photon polymerization, a technique that allows for the fabrication of complex 3D microstructures, should also be considered. ucf.edumdpi.com
Integration of Computational and Experimental Methodologies
A powerful strategy for accelerating the understanding and application of this compound lies in the close integration of computational modeling and experimental validation. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide profound insights into the molecule's electronic structure, absorption spectra, and excited-state properties. chemrxiv.orgnih.gov
Computational models can be used to predict key parameters like the energies of the singlet and triplet states, the oscillator strengths of electronic transitions, and the barriers for photochemical reactions. acs.orgnih.govnih.gov This information can guide the rational design of experiments and help in the interpretation of complex spectroscopic data. For example, simulations can help to elucidate the mechanism of intersystem crossing and identify the specific vibrational modes that promote this process. acs.orgresearchgate.net
The synergy between theory and experiment is a two-way street. Experimental data from techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and laser flash photolysis are essential for benchmarking and refining computational models. researchgate.net This iterative process of prediction and verification will lead to a more robust and comprehensive understanding of the photochemistry of this compound, ultimately enabling the design of new molecules with optimized properties for specific applications. chemrxiv.orgresearchgate.net The combination of these approaches will be crucial in overcoming the challenges of designing next-generation photoinitiators and photosensitizers. rsc.org
Q & A
Q. What are the optimal synthetic routes for 2-Acetoxy-2',5'-difluorobenzophenone, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of fluorinated benzophenones typically involves halogen substitution or catalytic carbonylation. For this compound, a plausible route includes:
- Step 1 : Fluorination of a precursor (e.g., 2',5'-difluoroacetophenone) via electrophilic aromatic substitution using HF or F₂ gas under controlled pH (pH 4–6) to minimize side reactions .
- Step 2 : Acetylation of the hydroxyl group using acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C .
Key Parameters : - Catalysts : Cu(I) or Pd-based catalysts enhance fluorination efficiency .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Fluorine substituents deshield adjacent protons (e.g., para-fluorine causes upfield shifts ~δ 6.8–7.2 ppm) .
- FT-IR : Acetoxy groups show C=O stretches at ~1740 cm⁻¹ and C-O stretches at 1240 cm⁻¹ .
- Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30) resolves impurities, with retention times compared to standards .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing acetoxy and fluorine groups activate the aromatic ring for nucleophilic attack. Key considerations:
- Positional Reactivity : Fluorine at the 2' and 5' positions directs nucleophiles (e.g., amines) to the 4' position due to meta-directing effects .
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ ~270 nm for benzophenone backbone) to determine rate constants under varying temperatures (25–80°C) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and transition states, revealing activation barriers for substitution pathways .
Q. How do structural modifications (e.g., varying fluorine positions) impact the photophysical properties of benzophenone derivatives?
Methodological Answer:
- UV Absorption : Difluoro substitution at 2' and 5' positions increases molar absorptivity (ε ~15,000 M⁻¹cm⁻¹ at 290 nm) compared to mono-fluoro analogs .
- Fluorescence Quenching : Fluorine’s electronegativity reduces excited-state lifetime (τ < 5 ns) due to enhanced intersystem crossing .
- Comparative Studies : Use time-resolved fluorescence spectroscopy to compare 2',5'-difluoro derivatives with 4',4'-difluoro analogs, noting bathochromic shifts in emission spectra .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzophenones?
Methodological Answer:
- Data Reconciliation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling between fluorine and adjacent protons .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry (e.g., dihedral angles between acetoxy and benzophenone planes) .
- Batch Variability : Trace moisture during acetylation may hydrolyze acetoxy groups, leading to discrepancies. Use Karl Fischer titration to ensure anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
